Oxybis(methyl-2,1-ethanediyl) diacrylate
Overview
Description
Oxybis(methyl-2,1-ethanediyl) diacrylate, also known as dipropylene glycol diacrylate, is a difunctional acrylate ester. It is commonly used as a reactive diluent in radiation-curable coatings, inks, and adhesives. This compound is known for its ability to polymerize when exposed to sources of free radicals, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
Oxybis(methyl-2,1-ethanediyl) diacrylate, also known as 1,1’-Oxybis(2-propanol) diacrylate or DPGDA (Dipropylene Glycol Diacrylate), is a difunctional reactive diluent . Its primary targets are the monomers in a polymerization reaction .
Mode of Action
DPGDA polymerizes when exposed to sources of free radicals . This means it can react with other monomers to form a polymer chain, contributing to the formation of plastics and adhesives .
Biochemical Pathways
It’s known that dpgda is involved in the polymerization process, which is a type of chemical reaction where monomers are combined to form a polymer .
Pharmacokinetics
It’s known that dpgda is a reactive diluent, implying that it can be mixed with other substances and participate in chemical reactions .
Result of Action
The molecular and cellular effects of DPGDA’s action primarily involve the formation of polymers. It contributes to the production of industrial chemicals such as plastics and adhesives . It’s also used in the process of converting biomass into biofuels, intensifying the production of hydrocarbons from lignocellulosic materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DPGDA. For instance, the presence of free radicals is necessary for DPGDA to polymerize . .
Biochemical Analysis
Biochemical Properties
Oxybis(methyl-2,1-ethanediyl) diacrylate plays a significant role in biochemical reactions due to its ability to polymerize. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with free radicals, leading to polymerization reactions. The nature of these interactions is primarily based on the formation of covalent bonds, which result in the creation of larger polymer structures .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form covalent bonds with free radicals is a key aspect of its mechanism of action, as it leads to the polymerization of the compound and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cell behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its polymerization and degradation. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s function and effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxybis(methyl-2,1-ethanediyl) diacrylate is typically synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The raw materials, dipropylene glycol and acrylic acid, are fed into a reactor along with the acid catalyst. The reaction is maintained at elevated temperatures to ensure complete conversion. The product is then separated and purified using distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Oxybis(methyl-2,1-ethanediyl) diacrylate undergoes various types of chemical reactions, including:
Polymerization: It readily polymerizes in the presence of free radicals, such as those generated by ultraviolet light or peroxides.
Addition Reactions: The acrylate groups can participate in addition reactions with nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.
Addition Reactions: Typically carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack.
Major Products
Polymerization: Produces cross-linked polymers used in coatings, adhesives, and inks.
Addition Reactions: Forms adducts with nucleophiles, which can be used in various functional materials.
Scientific Research Applications
Oxybis(methyl-2,1-ethanediyl) diacrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol diacrylate: Similar in structure but has a shorter glycol chain.
Diethylene glycol diacrylate: Contains an additional ethylene glycol unit compared to oxybis(methyl-2,1-ethanediyl) diacrylate.
Uniqueness
This compound is unique due to its balance of flexibility and reactivity. The presence of the dipropylene glycol unit provides flexibility to the polymer chains, while the acrylate groups ensure high reactivity and cross-linking density . This combination makes it particularly suitable for applications requiring both mechanical strength and chemical resistance .
Properties
IUPAC Name |
1-(2-prop-2-enoyloxypropoxy)propan-2-yl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-5-11(13)16-9(3)7-15-8-10(4)17-12(14)6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJVAUBBYGWVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OC(=O)C=C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892316 | |
Record name | Oxydi-1,2-propanediyl di(2-propenoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57472-68-1, 85996-31-2 | |
Record name | Dipropylene glycol diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057472681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Oxybis(2-propanol) diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085996312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxydi-1,2-propanediyl di(2-propenoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxybis(methyl-2,1-ethanediyl) diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-OXYDIPROPANOL DIACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VF72053S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.